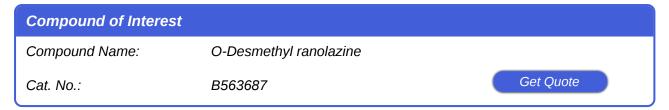


# O-Desmethyl Ranolazine: A Technical Overview of Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

O-Desmethyl ranolazine (also known as CVT-2514 or RS-88390) is one of the principal metabolites of ranolazine, an anti-anginal agent renowned for its unique mechanism of action targeting the late inward sodium current (INaL). While the pharmacological profile of ranolazine is well-documented, the specific biological activities of its metabolites, including O-Desmethyl ranolazine, are less comprehensively characterized in publicly available literature. This technical guide synthesizes the current understanding of O-Desmethyl ranolazine's biological functions, drawing from in vitro and in vivo studies. The available data indicates that while O-Desmethyl ranolazine is a major metabolite, its direct anti-ischemic effects appear to be less pronounced than its parent compound. However, it does exhibit inhibitory activity against key drug-metabolizing enzymes, suggesting a potential role in drug-drug interactions. This document aims to provide a consolidated resource for researchers and professionals in drug development by presenting the known data, outlining experimental approaches, and identifying knowledge gaps regarding this metabolite.

### Introduction

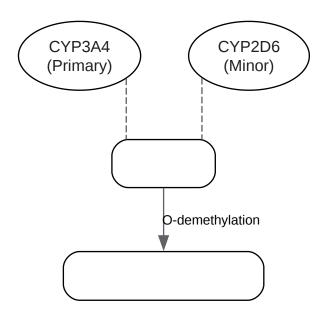
Ranolazine is an effective therapeutic agent for chronic stable angina, exerting its effects primarily through the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1] This mechanism mitigates the sodium and calcium overload associated with myocardial ischemia, thereby improving diastolic function without significantly altering heart rate or blood



pressure.[2] Ranolazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[3][4] This metabolic process yields a number of metabolites, with **O-Desmethyl ranolazine** being one of the most significant.[4] Understanding the biological activity of this metabolite is crucial for a complete comprehension of ranolazine's overall pharmacological and toxicological profile.

#### **Metabolic Formation**

**O-Desmethyl ranolazine** is formed from its parent compound, ranolazine, through an O-demethylation reaction. This biotransformation is predominantly catalyzed by the CYP3A4 enzyme in the liver.[4]



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Figure 1: Metabolic conversion of Ranolazine to O-Desmethyl Ranolazine.

# **Quantitative Data Summary**

The available quantitative data for the biological activity of **O-Desmethyl ranolazine** is limited. The following tables summarize the known parameters.

Table 1: Pharmacokinetic and Physicochemical Properties



Parameter	Value	Species	Source
Plasma Protein Binding	70-75%	Human	[5]
Metabolic Pathway	O-demethylation of Ranolazine	Human	[4]
Primary Metabolizing Enzyme	CYP3A4	Human	[4]

Table 2: In Vitro Biological Activities

Target	Activity	Quantitative Data	Source
СҮРЗА	Inhibition	Data not specified	FDA
CYP2D6	Inhibition	Data not specified	FDA

Table 3: In Vivo Biological Activities

Model	Activity	Result	Source
Isoprenaline-induced myocardial ischemia in mice	Anti-ischemic effect	No significant protective effect observed	[6]

# Detailed Biological Activities Anti-Myocardial Ischemia Activity

A key study by Deng et al. (2011) synthesized ranolazine and five of its principal metabolites, including **O-Desmethyl ranolazine** (CVT-2514), to evaluate their effects on myocardial ischemia in mice.[6] The researchers induced myocardial ischemia using isoprenaline and monitored electrocardiogram (ECG) changes. Their findings indicated that while two other metabolites, CVT-2738 and CVT-2513, demonstrated protective effects, **O-Desmethyl ranolazine** did not show significant anti-ischemic activity in this model. The study concluded



that CVT-2738 had the best potency among the tested metabolites, although it was still less potent than the parent drug, ranolazine.[6]

## **Enzyme Inhibition**

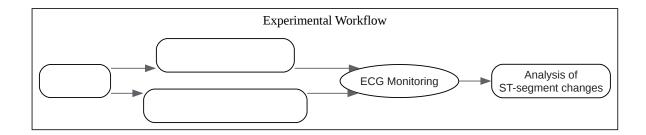
According to documents from the U.S. Food and Drug Administration (FDA), in vitro studies have shown that **O-Desmethyl ranolazine** is an inhibitor of both CYP3A and CYP2D6. However, specific quantitative data such as IC50 or Ki values are not provided in the publicly accessible documents. This inhibitory action on major drug-metabolizing enzymes suggests that **O-Desmethyl ranolazine** could contribute to the drug-drug interaction profile of ranolazine.

# **Experimental Protocols**

Detailed experimental protocols for the biological evaluation of **O-Desmethyl ranolazine** are not extensively reported. However, based on the available literature for ranolazine and its metabolites, the following methodologies are relevant.

# In Vivo Model of Myocardial Ischemia

The anti-ischemic effects of **O-Desmethyl ranolazine** were assessed using an isoprenaline-induced myocardial ischemia model in mice.[6]



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Figure 2: Workflow for assessing anti-ischemic activity.

# **In Vitro Enzyme Inhibition Assays**



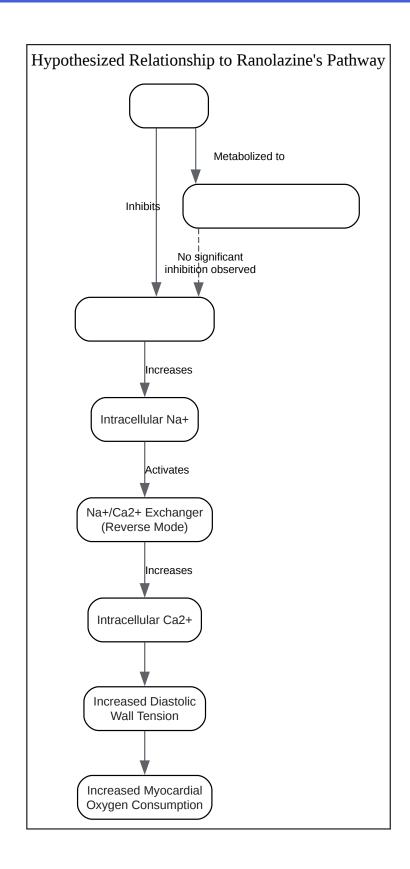
To determine the inhibitory potential of **O-Desmethyl ranolazine** on CYP enzymes, in vitro assays with human liver microsomes are typically employed.

- Objective: To determine the IC50 and/or Ki of O-Desmethyl ranolazine for CYP3A4 and CYP2D6.
- System: Human liver microsomes or recombinant human CYP enzymes.
- Substrates: Specific probe substrates for each enzyme (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
- Procedure:
  - Incubate O-Desmethyl ranolazine at various concentrations with the enzyme system and a specific substrate.
  - After a defined incubation period, quench the reaction.
  - Quantify the formation of the substrate's metabolite using LC-MS/MS.
  - Calculate the percentage of inhibition at each concentration of O-Desmethyl ranolazine and determine the IC50 value.
  - To determine the Ki and mechanism of inhibition, conduct experiments with varying concentrations of both the inhibitor and the substrate.

## **Signaling Pathways**

The direct effects of **O-Desmethyl ranolazine** on specific signaling pathways have not been elucidated. Given that its primary role is as a metabolite of ranolazine, its biological actions, or lack thereof, are understood in the context of the parent drug's mechanism. Ranolazine's primary mechanism of inhibiting the late sodium current leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger. This ultimately reduces ventricular wall tension and myocardial oxygen consumption.





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Figure 3: O-Desmethyl Ranolazine in the context of Ranolazine's mechanism.



### **Discussion and Future Directions**

The current body of evidence suggests that **O-Desmethyl ranolazine** is a significant metabolite of ranolazine from a pharmacokinetic perspective but may not contribute substantially to the parent drug's direct anti-ischemic effects. The lack of significant activity in an in vivo model of myocardial ischemia supports this conclusion.

However, its inhibitory action on CYP3A and CYP2D6 is noteworthy. This suggests that as **O-Desmethyl ranolazine** is formed, it could potentially modulate the metabolism of ranolazine itself or other co-administered drugs that are substrates for these enzymes. This could have clinical implications for drug-drug interactions.

Significant gaps in our understanding of **O-Desmethyl ranolazine**'s biological activity remain. Future research should focus on:

- Quantitative analysis of ion channel effects: Determining the IC50 values of O-Desmethyl
  ranolazine for the late sodium current, hERG potassium channels, and other relevant
  cardiac ion channels is essential to fully assess its electrophysiological profile and potential
  for cardiac side effects.
- Detailed enzyme inhibition kinetics: Characterizing the Ki values and the mechanism of inhibition (e.g., competitive, non-competitive) for CYP3A4 and CYP2D6 would provide a clearer picture of its potential for drug-drug interactions.
- In vivo pharmacodynamic studies: Further in vivo studies are needed to explore a wider range of potential biological effects beyond anti-ischemia, especially at concentrations observed in humans receiving therapeutic doses of ranolazine.

### Conclusion

**O-Desmethyl ranolazine** is a major metabolite of ranolazine with a biological activity profile that appears to be distinct from its parent compound. While it does not seem to possess significant direct anti-ischemic properties, its inhibition of key drug-metabolizing enzymes warrants further investigation. A more complete characterization of this metabolite's pharmacology is necessary for a comprehensive understanding of ranolazine's clinical effects and interaction potential. This guide provides a summary of the current knowledge to aid researchers and drug development professionals in this endeavor.



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